molecular formula C7H7NO B027631 3-Acetylpyridine CAS No. 350-03-8

3-Acetylpyridine

Cat. No. B027631
CAS RN: 350-03-8
M. Wt: 121.14 g/mol
InChI Key: WEGYGNROSJDEIW-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of 3-acetylpyridine and its derivatives involves various strategies, including the [3 + 2 + 1] annulation strategy for creating biologically active 2,3-diarylpyridine derivatives from allylic alcohols, ketones, and ammonium acetate under metal-free conditions, showcasing good functional group tolerance and site-specific selectivity (Danhua Ge et al., 2021). Another method involves starting from nicotinic acid for the preparation of 3-pyridineacetic acid hydrochloride, highlighting a moderate and simpler process with an overall yield of 51.0% (W. Hua, 2004).

Molecular Structure Analysis

The molecular structure of 3-acetylpyridine derivatives has been studied extensively, showing versatile bonding and coordination patterns when used as ligands in metal complexes. For instance, 3-(4-pyridyl)-acetylacetone acts as a flexible linker in complex materials, demonstrating various coordination modes with metal cations (C. Merkens et al., 2014).

Scientific Research Applications

  • Neurological Model Studies : 3-Acetylpyridine administration in rats leads to degeneration of the nigrostriatal dopamine system, which is useful for modeling olivopontocerebellar atrophy-associated parkinsonism (Deutch, Rosin, Goldstein, & Roth, 1989).

  • Impact on Hippocampal Neural Fields : This compound selectively destroys hippocampal neural fields CA3 and CA4 in mice, impacting their spontaneous alternation behavior (Blampied & Wilby, 1975).

  • Brain Development : In rats, 3-Acetylpyridine retards brain growth and development, suggesting potential effects of undernourishment during brain growth-spurt (Nakashima & Esashi, 1985).

  • Cerebellar and Medulla Impairment : It causes severe cerebellar impairment in rats, with varied effects on neurotransmitter amino acids in the cerebellum and medulla (Nadi, Kanter, McBrfde, & Aprison, 1977).

  • Effects on Adrenal Medulla : In mice, 3-acetylpyridine causes significant changes in the adrenal medulla, but these effects tend to improve over time, with full recovery within 35 days (Imahayashi, Shimada, & Ozaki, 2005).

  • Neurotoxic Effects in Hamsters : It causes stridulous breathing, coughing, and ataxy in hamsters, with neurotoxic effects mainly evident in motor nuclei and spinal cord ventral horns (Zedda et al., 1996).

  • Excitotoxic Lesions in Rat Striatum : 3-Acetylpyridine produces age-dependent excitotoxic lesions in rat striatum, with NMDA receptor-mediated excitotoxicity potentially playing a secondary role (Schulz et al., 1994).

  • Solubility in Supercritical Carbon Dioxide : The solubility of 3-acetylpyridine in supercritical carbon dioxide at various temperatures and pressures has been studied for potential applications in fluid phase equilibria (Agustin et al., 2013).

  • Biomedical Applications : While 2-acetylpyridine and its derivatives, rather than 3-acetylpyridine, have been used in biomedical applications such as anti-inflammatory drugs, anti-tumor agents, and anti-cancer agents, these studies highlight the potential for related compounds in medical research (Ali, 2012).

  • Cell Death and Toxicity Studies : 3-Acetylpyridine neurotoxicity exhibits active cell death with unique ultrastructural features distinct from apoptosis, causing cytoplasmic damage and organelle swelling (Wüllner et al., 1997).

Safety And Hazards

3-Acetylpyridine is toxic if swallowed and causes skin and eye irritation . It is recommended to wear protective gloves, clothing, and eye/face protection when handling this chemical .

Future Directions

By replacing the 2-acetylpyridine by 3-acetylpyridine or 4-acetylpyridine, the synthetic approaches are readily adapted to the preparation of the symmetrical terpyridine isomers .

properties

IUPAC Name

1-pyridin-3-ylethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C7H7NO/c1-6(9)7-3-2-4-8-5-7/h2-5H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WEGYGNROSJDEIW-UHFFFAOYSA-N
Source PubChem
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Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CN=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7NO
Source PubChem
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DSSTOX Substance ID

DTXSID7044421
Record name 3-Acetylpyridine
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Molecular Weight

121.14 g/mol
Source PubChem
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Physical Description

Liquid, Colourless to yellow liquid; Sweet, nutty, popcorn-like aroma
Record name 3-Acetylpyridine
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Record name 3-Acetylpyridine
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Boiling Point

228.00 to 230.00 °C. @ 760.00 mm Hg
Record name 3-Acetylpyridine
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Solubility

Soluble in acids,alcohol, ether, and water, Soluble (in ethanol)
Record name 3-Acetylpyridine
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Density

1.103-1.112
Record name 3-Acetylpyridine
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Product Name

3-Acetylpyridine

CAS RN

350-03-8
Record name 3-Acetylpyridine
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Record name Methyl pyridyl ketone
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Record name 3-ACETYLPYRIDINE
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Record name Ethanone, 1-(3-pyridinyl)-
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Record name Methyl 3-pyridyl ketone
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Record name 3-ACETYLPYRIDINE
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Record name 3-Acetylpyridine
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Melting Point

13.5 °C
Record name 3-Acetylpyridine
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Synthesis routes and methods I

Procedure details

In a variation on this chalcone procedure, the lithium compound IV can be reacted with acetonitrile or with acetaldehyde followed by oxidation to give the corresponding 3-acetylpyridine. This acetylpyridine is then reacted with an appropriate substituted aldehyde in a Claisen-Schmidt condensation to give a chalcone as described earlier although it would be an isomeric ("reverse") chalcone. That is, reduction of the carbonyl group of the chalcone would give an alcohol of type III which would be similar to that obtained according to scheme I discussed earlier.
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Synthesis routes and methods II

Procedure details

Furthermore, it is known that 2,6-bis(2'-pyridyl)-pyridine is formed as a byproduct besides 2-(2'-pyridyl)-pyridine in the reaction of pyridine with potassium peroxydisulfate (East German Patent No. 23,118) or with pyridine-N-oxide in the presence of Pd-Pt-catalysts (Yakugaku Zasshi Vol. 93 (1973) pages 144-148). Also in the heating of pyridine in the presence of Raney nickel there is formed as byproduct 2,6-bis(2'-pyridyl)-pyridine and in the same manner there is formed in the heating of substituted pyridines the corresponding substituted compounds (J. Chem. Soc. (1956) pages 616-620). 2,6-Bis(3-pyridyl)-pyridine is produced when 3-acetyl pyridine is reacted with dimethylamine hydrochloride and formaldehyde to form an aminoketone and this aminoketone is further reacted with 3-pyridinium acetyl pyridine bromide obtained from 3-acetyl pyridine by way of 3-bromoacetyl pyridine (Synthesis (1976) pages 1-24).
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Synthesis routes and methods III

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Synthesis routes and methods IV

Procedure details

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Synthesis routes and methods V

Procedure details

A solution of diisopropyl amine (1.05 ml, 10.39 mmol) in dry THF(25 ml) was added to n-butyllithium (6.4 ml, 1.6 M solution in THF) at 0° C.; this mixture is then added to a stirred suspension of the Schiff base obtained from the reaction of isopropylamine with 3-acetylpyridine [De Kimpe et al., Tetrahedron Lett., 34, 4693-4696, 1993 ] (1 g, 6.1 mmol) in dry THF (20 ml) at 0° C. LDA is added to the mixture through a cannula, and the reaction is stirred for 45 mins at 0° C. Tetrahydropyran-4-methanyl bromide [Alfred Burger., J. Am. Chem. Soc., 72, 5512-5214] (1.21 g, 6.79 mmol) in dry THF at 0° C. is added to lithiated Schiff base. The reaction mixture is allowed to warm to ambient temperature, followed by additional stirring for 12 hrs. The reaction mixture is quenched with dilute hydrochloric acid (10%, 20 ml) and extracted with chloroform (3×40 ml). The combined organic extracts are dried over anhydrous potassium carbonate. Removal of solvent on a rotary evaporator and purification by silica gel column chromatography furnishes 3-(4-oxanyl)-1-(3-pyridyl)-propan-1-one as a pale yellow colored syrup. (1.14 g, 85%). To a stirred solution of 3-(4-oxanyl)-1 -(3-pyridyl)-propan-1-one (600 mg, 2.73 mmol) in saturated sodium bicarbonate solution (20 mL) is added hydroxylamine hydrochloride (1.87 g, 27.3 mmol). The reaction mixture is stirred at ambient temperature for 10 hrs. The reaction mixture is extracted with chlroform (4×25mL), and the chloroform extracts dried over anhydrous potassium carbonate. Removal of solvent on a rotary evaporator yields a mixture of the Z and E isomers of 1-(hydroxyimino)-3-(4-oxanyl)-1-(3-pyridyl)-propane as a thick, light brown colored syrup, which solidifies on standing (577 mg, 90.1%). To a stirred suspension of 1-(hydroxyimino)-3-(4-oxanyl)-1-(3-pyridyl)-propane (500 mg, 2.14 mmol) in ethanol (9520 mL), is added acetic acid (8 mL) at ambient temperature over a period of 15 minutes. Zinc dust (6 g) is added to this suspension, and the mixture refluxed for 4 h. The reaction mixture is cooled to room temperature and filtered through a celite pad. The filtrate is concentrated on a rotary evaporator to afford a white solid, which is dissolved in aqueous sodium hydroxide (50%, 10 mL). The resulting aqueous solution is extracted with chloroform (6×25 mL), and the combined extracts are dried over anhydrous potassium carbonate. Removal of solvent on a rotary evaporator furnishes 3-(4-oxanyl)-1-(3-pyridyl)-propylamine as thick colorless liquid (440 mg, 88.2%). 3-(4-Oxanyl)-1-(3-pyridyl)-propylamine (400 mg, 1.82 mmol) is dissolved in aqueous hydrobromic acid (48%, 10 mL) and the solution is carefully transferred to a sealed glass tube. The mixture is then saturated with HBr by bubbling HBr gas through the solution. The tube is then sealed and heated at 120° C. for 10 hrs. The reaction mixture is cooled to ambient temperature, and the residual HBr is removed on a rotary evaporator to afford a brown solid. The solid is dissolved in absolute ethyl alcohol (250 mL), anhydrous potassium carbonate (4 g) is added, and the mixture is refluxed for 10 h. The reaction mixture is then filtered through a celite pad and the filtrate is concentrated. The crude product thus obtained is purified by column chromatography on silica gel, using chloroform:methanol (9:1) as eluting solvent, to afford 1-aza-2-(3-pyridyl)bicyclo[3.2.2]nonane (258 mg, 70.25%) as a light tan oil. The free base is converted to the dihydrochloride, which is obtained as an off-white crystalline solid.
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Retrosynthesis Analysis

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Min. plausibility 0.01
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Top-N result to add to graph 6

Feasible Synthetic Routes

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